![molecular formula C17H15Cl2NO3 B3007921 [2-(4-Ethylanilino)-2-oxoethyl] 2,5-dichlorobenzoate CAS No. 387349-62-4](/img/structure/B3007921.png)
[2-(4-Ethylanilino)-2-oxoethyl] 2,5-dichlorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(4-Ethylanilino)-2-oxoethyl] 2,5-dichlorobenzoate: is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of a 2,5-dichlorobenzoate moiety attached to a 2-(4-ethylanilino)-2-oxoethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Ethylanilino)-2-oxoethyl] 2,5-dichlorobenzoate typically involves the esterification of 2,5-dichlorobenzoic acid with 2-(4-ethylanilino)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group attached to the aniline moiety, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the 2-oxoethyl moiety, potentially converting it to a hydroxyl group.
Substitution: The dichlorobenzoate moiety can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates with various functional groups.
科学研究应用
Chemistry: In chemistry, [2-(4-Ethylanilino)-2-oxoethyl] 2,5-dichlorobenzoate is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme interactions and inhibition, particularly those enzymes involved in ester hydrolysis. It can serve as a model substrate for investigating the activity of esterases and related enzymes.
Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may be investigated for its ability to interact with specific biological targets, such as receptors or enzymes, and its potential therapeutic effects.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of agrochemicals or pharmaceuticals.
作用机制
The mechanism of action of [2-(4-Ethylanilino)-2-oxoethyl] 2,5-dichlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester bond in the compound can be hydrolyzed by esterases, leading to the release of the active components. The aniline moiety may interact with biological receptors, potentially modulating their activity. The dichlorobenzoate group can also influence the compound’s binding affinity and specificity towards its targets.
相似化合物的比较
- [2-(4-Methylanilino)-2-oxoethyl] 2,5-dichlorobenzoate
- [2-(4-Ethylanilino)-2-oxoethyl] 3,4-dichlorobenzoate
- [2-(4-Ethylanilino)-2-oxoethyl] 2,5-difluorobenzoate
Comparison: Compared to its analogs, [2-(4-Ethylanilino)-2-oxoethyl] 2,5-dichlorobenzoate is unique due to the presence of both ethyl and dichlorobenzoate groups, which can influence its reactivity and interaction with biological targets. The specific positioning of the chlorine atoms on the benzoate ring can also affect the compound’s chemical properties and its behavior in various reactions.
属性
IUPAC Name |
[2-(4-ethylanilino)-2-oxoethyl] 2,5-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO3/c1-2-11-3-6-13(7-4-11)20-16(21)10-23-17(22)14-9-12(18)5-8-15(14)19/h3-9H,2,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOZJYSJTMXITA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
amino}-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3007839.png)
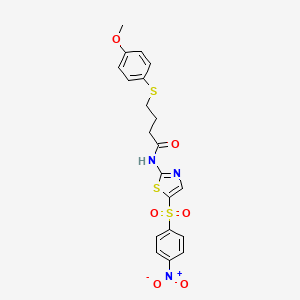
![6-Propyl-2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3007841.png)
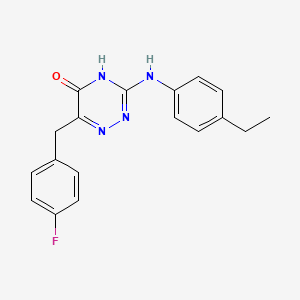
![2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-benzylacetamide](/img/structure/B3007843.png)


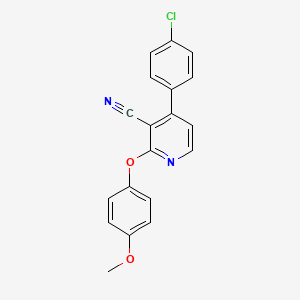
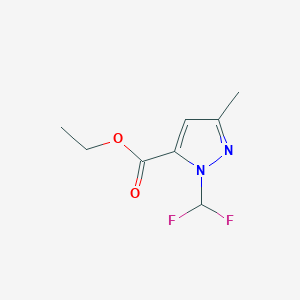
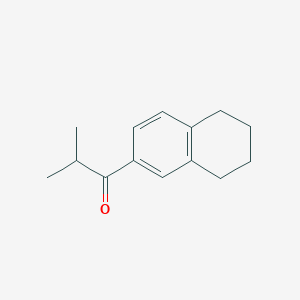
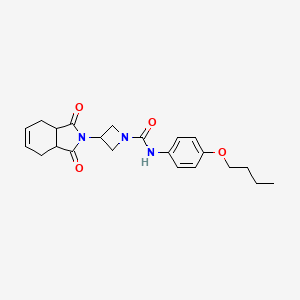

![2-(4-methoxyphenoxy)-1-(4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazin-1-yl)ethan-1-one](/img/structure/B3007858.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azaspiro[4.4]nonane-1-carboxylic acid](/img/structure/B3007860.png)
